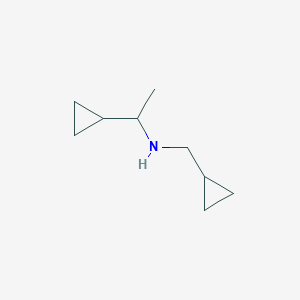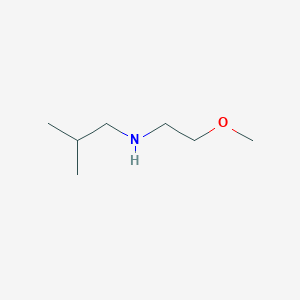
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Overview
Description
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural features and reactivity, making it a valuable tool in various research and industrial processes.
Mechanism of Action
Target of Action
The primary targets of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
Similar piperazine derivatives have been reported to exhibit anti-inflammatory effects . The specific interactions between this compound and its targets, leading to any resulting changes, remain to be elucidated.
Result of Action
Related piperazine derivatives have shown anti-inflammatory effects , suggesting potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride typically involves multiple steps, starting with the reaction of piperazine derivatives with appropriate reagents to introduce the methyl group and the piperidin-4-yl-methanone moiety. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. The process involves continuous monitoring to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its dihydrochloride form.
Chemical Reactions Analysis
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidized derivatives
Reduced derivatives
Substituted derivatives
Scientific Research Applications
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial processes, it is used as a catalyst or a reagent in the production of other chemicals.
Comparison with Similar Compounds
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperazine derivatives, piperidin-4-yl-methanone derivatives, other methyl-substituted piperazines
Uniqueness: The presence of both the methyl group and the piperidin-4-yl-methanone moiety in the same molecule gives it distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10;;/h10,12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYMLZLAIOASOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63214-56-2 | |
| Record name | 1-methyl-4-(piperidine-4-carbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)
![N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide](/img/structure/B3201580.png)




![(Cyclopropylmethyl)[(furan-2-yl)methyl]amine](/img/structure/B3201609.png)
![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)
![1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide](/img/structure/B3201616.png)

![[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid](/img/structure/B3201637.png)
![7-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3201655.png)

